

1-methyl-1H-indazole-3-carbonyl chloride CAS number and molecular weight

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Compound of Interest

Compound Name: *1-methyl-1H-indazole-3-carbonyl chloride*

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Technical Guide: 1-Methyl-1H-indazole-3-carbonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide provides an in-depth overview of **1-methyl-1H-indazole-3-carbonyl chloride**, a key chemical intermediate. It covers its physicochemical properties, detailed synthetic protocols, and its primary application in the synthesis of the pharmaceutical agent Granisetron. Furthermore, it elucidates the biological context of the indazole scaffold and the mechanism of action of Granisetron.

Physicochemical Properties

1-methyl-1H-indazole-3-carbonyl chloride is a reactive acyl chloride derivative that serves as a crucial synthetic intermediate for introducing the 1-methyl-1H-indazole-3-carbonyl moiety into more complex molecules.^[1] Its fundamental properties are summarized in the table below.

Property	Value	References
CAS Number	106649-02-9	[1][2]
Molecular Formula	C ₉ H ₇ ClN ₂ O	[1][2]
Molecular Weight	194.62 g/mol	[1][2]
Appearance	Solid	
Storage	2-8°C Refrigerator	[2]

Synthesis and Reactions

1-methyl-1H-indazole-3-carbonyl chloride is typically synthesized from its corresponding carboxylic acid precursor, 1-methyl-1H-indazole-3-carboxylic acid.[1] The carbonyl chloride is a highly reactive electrophile, making it an excellent building block for forming amide and ester linkages through nucleophilic acyl substitution.[1]

Protocol 1: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

This procedure outlines the methylation of indazole-3-carboxylic acid (ICA).

- Materials: Indazole-3-carboxylic acid, calcium methoxide, industrial methanol, dimethyl sulfate, water, 46% sodium hydroxide solution, hydrochloric acid.
- Procedure:
 - Add calcium methoxide (2.0 molar equivalents) to industrial methanol and heat the mixture to reflux for 2 hours.[3]
 - Add indazole-3-carboxylic acid (1.0 molar equivalent) and continue to reflux for an additional 2 hours.[3]
 - Add dimethyl sulfate (2.0 molar equivalents) dropwise over 2 hours while maintaining reflux. Continue refluxing for 1 hour after the addition is complete.[3]
 - Cool the reaction mixture to room temperature.

- Add water and 46% sodium hydroxide solution to adjust the pH to approximately 14.[3]
- Add hydrochloric acid to adjust the pH to approximately 4. Filter the resulting calcium sulfate and wash it with hot methanol.[3]
- Remove methanol from the filtrate under reduced pressure.
- Add hydrochloric acid to the mixture to achieve a pH of approximately 1 and stir vigorously for 2 hours.[3]
- Collect the solid product by filtration, wash with 5% hydrochloric acid, and dry in an oven at 50°C to yield 1-methyl-1H-indazole-3-carboxylic acid.[3]

Protocol 2: Synthesis of **1-Methyl-1H-indazole-3-carbonyl chloride**

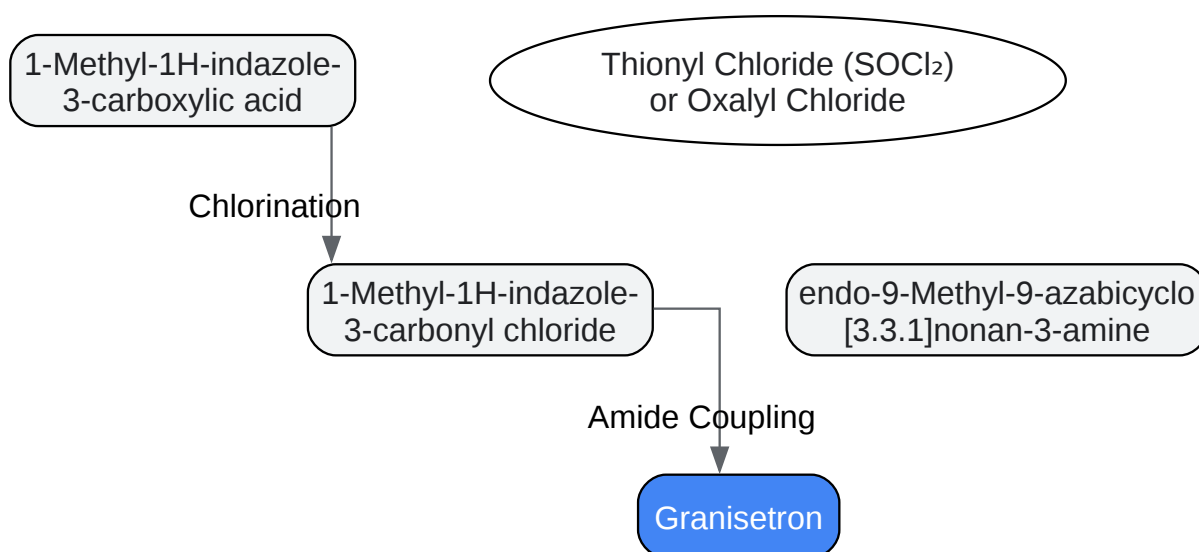
This protocol describes the conversion of the carboxylic acid to the acyl chloride using thionyl chloride.

- Materials: 1-Methyl-1H-indazole-3-carboxylic acid, thionyl chloride (SOCl₂), dichloromethane (DCM) or chloroform, N,N-dimethylformamide (DMF) (catalyst).
- Procedure:
 - In a round-bottomed flask, suspend 1-methyl-1H-indazole-3-carboxylic acid (1.0 equivalent) in dichloromethane.[4]
 - Add thionyl chloride (e.g., 2.0 equivalents) to the suspension.[5]
 - Add a catalytic amount of DMF dropwise.[4]
 - Stir the reaction mixture at room temperature or gentle reflux for several hours (e.g., 3-4 hours) until the reaction is complete (monitored by TLC or disappearance of the solid starting material).[4][5]
 - Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude **1-methyl-1H-indazole-3-carbonyl chloride**, which can often be used in the next step without further purification.[5]

Protocol 3: Synthesis of Granisetron

This protocol details the amide coupling reaction to form Granisetron.

- Materials: **1-Methyl-1H-indazole-3-carbonyl chloride**, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, triethylamine (or another non-nucleophilic base), dichloromethane.
- Procedure:
 - Dissolve the crude **1-methyl-1H-indazole-3-carbonyl chloride** in dichloromethane.[\[6\]](#)
 - In a separate flask, prepare a solution of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 equivalent) and triethylamine (to act as an HCl scavenger) in dichloromethane.[\[6\]](#)
 - Slowly add the acid chloride solution to the amine solution, typically at a reduced temperature (e.g., 0°C to room temperature).
 - Stir the reaction mixture for several hours (e.g., 2 hours) at room temperature.[\[6\]](#)
 - Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and then with water or brine.[\[6\]](#)
 - Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4), filter, and evaporate the solvent under reduced pressure.
 - The resulting crude Granisetron can be purified by column chromatography or recrystallization.[\[6\]](#)



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Caption: General synthetic workflow for the preparation of Granisetron.

Biological Significance and Applications

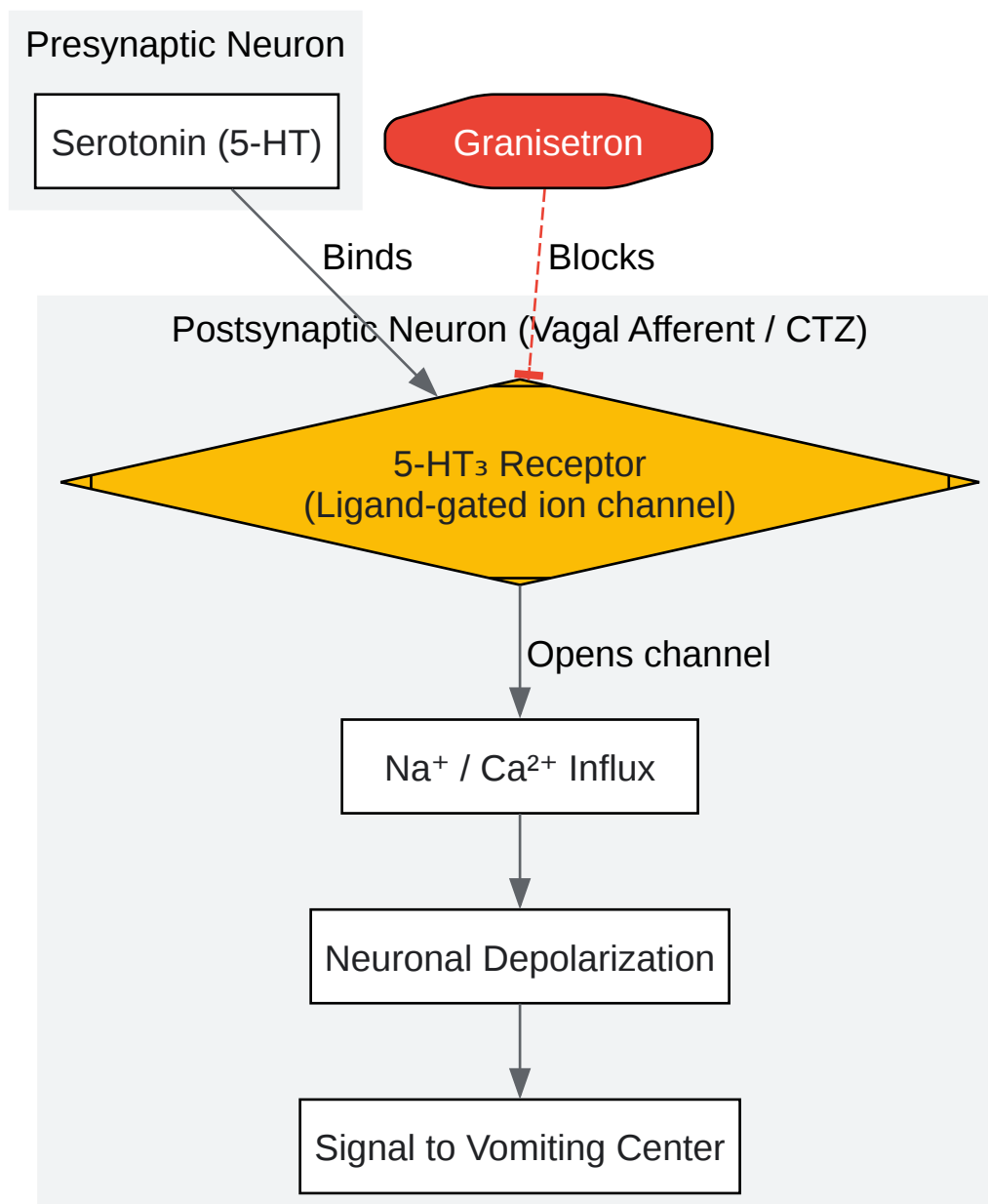
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[4] Derivatives of indazole are being investigated as potent inhibitors of various kinases, such as p21-activated kinase 1 (PAK1) and Mitogen-activated protein kinase 1 (MAPK1), which are significant targets in oncology.

The most prominent application of **1-methyl-1H-indazole-3-carbonyl chloride** is as a key intermediate in the multi-step synthesis of Granisetron.[1] Granisetron is a potent and selective serotonin 5-HT₃ receptor antagonist used clinically as an antiemetic to prevent nausea and vomiting induced by chemotherapy and radiotherapy.[2][7]

Chemotherapeutic agents can cause damage to the gastrointestinal tract, leading to the release of large amounts of serotonin (5-HT) from enterochromaffin cells.[8] This serotonin then activates 5-HT₃ receptors located on the vagal afferent nerves in the gut and in the chemoreceptor trigger zone (CTZ) in the brainstem's area postrema.[7][8] Activation of these

ligand-gated ion channels leads to neuronal depolarization and the transmission of signals that initiate the vomiting reflex.[8][9]

Granisetron works by competitively blocking these 5-HT₃ receptors. By preventing serotonin from binding, it effectively inhibits the stimulation of the vomiting center, thereby preventing nausea and emesis.



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Caption: Mechanism of action of Granisetron as a 5-HT₃ receptor antagonist.

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